Dopamine Uptake Inhibition Potency Compared to Cocaine
Benzoylnorecgonine inhibited high‑affinity [³H]dopamine uptake into rat striatal synaptosomes by approximately 50% only at concentrations of 5 × 10⁻³ M or higher. By contrast, cocaine inhibited uptake with a KI₅₀ of 7 × 10⁻⁶ M, norcocaine with a KI₅₀ of 8 × 10⁻⁵ M, and benzoylecgonine and ecgonine showed no inhibition at concentrations up to 5 × 10⁻³ M [1]. This represents an approximately 714‑fold lower potency for benzoylnorecgonine versus cocaine and an approximately 63‑fold lower potency versus norcocaine at this molecular target, directly reflecting the loss of the methyl ester and N‑methyl substituents required for high‑affinity DAT interaction.
| Evidence Dimension | Dopamine uptake inhibition (KI₅₀ or ~IC₅₀) |
|---|---|
| Target Compound Data | ~50% inhibition at ≥5 × 10⁻³ M (no KI₅₀ calculable) |
| Comparator Or Baseline | Cocaine KI₅₀ = 7 × 10⁻⁶ M; Norcocaine KI₅₀ = 8 × 10⁻⁵ M; Benzoylecgonine & Ecgonine: no inhibition at ≤5 × 10⁻³ M |
| Quantified Difference | ~714‑fold less potent than cocaine; ~63‑fold less potent than norcocaine |
| Conditions | [³H]Dopamine (0.5 μM) high‑affinity uptake; isolated rat striatal synaptosomes; competitive inhibition assay |
Why This Matters
For laboratories developing DAT‑targeted assays or evaluating cocaine‑like activity, benzoylnorecgonine serves as the appropriate negative‑control compound with defined residual activity, whereas benzoylecgonine and ecgonine provide no detectable signal at the same concentrations.
- [1] Hawks, R.L., Kopin, I.J., Colburn, R.W., & Thoa, N.B. (1977). Cocaine and metabolites: Relationship between pharmacological activity and inhibitory action on dopamine uptake into striatal synaptosomes. Pharmacology Biochemistry and Behavior, 1(3–4), 265–269. View Source
